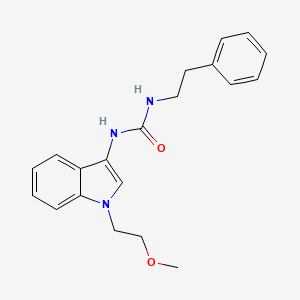

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-25-14-13-23-15-18(17-9-5-6-10-19(17)23)22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDJNWURTPMTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Mediated Urea Formation

The most straightforward route involves reacting 1-(2-methoxyethyl)-1H-indol-3-amine with phenethyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. This method, analogous to thiourea syntheses reported for indole derivatives, proceeds via nucleophilic attack of the indole amine on the electrophilic isocyanate carbon.

Reaction Conditions:

- Solvent: Anhydrous DCM

- Temperature: 0°C to room temperature

- Stoichiometry: 1:1 molar ratio of amine to isocyanate

- Base: Triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge HCl

Challenges:

- Phenethyl isocyanate’s commercial scarcity necessitates in situ generation from phenethylamine using triphosgene, posing safety concerns.

- Competing symmetrical urea formation if stoichiometry is imbalanced.

Yield Optimization:

Carbodiimide-Assisted Coupling

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N’-dicyclohexylcarbodiimide (DCC) facilitate urea formation between 1-(2-methoxyethyl)-1H-indol-3-amine and phenethylamine in the presence of hydroxybenzotriazole (HOBt). This method, adapted from sulfamoyl urea syntheses, avoids isocyanate handling but requires stringent moisture control.

Protocol:

- Activation: Phenethylamine (1 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.

- Coupling: 1-(2-methoxyethyl)-1H-indol-3-amine (1 equiv) is added, and the reaction stirs at room temperature for 12–18 hours.

- Work-Up: The mixture is washed with aqueous NaHCO₃, brine, and dried over MgSO₄ before solvent evaporation.

Advantages:

- Avoids hazardous isocyanates.

- Compatible with heat-sensitive substrates.

Limitations:

Hexafluoroisopropyl Carbamate (HFC) Reagent Strategy

A novel method leveraging HFC, as reported by Liu et al., enables efficient urea synthesis under mild conditions. HFC reacts sequentially with amines to form sulfamoyl carbamates, which undergo substitution with a second amine to yield unsymmetrical ureas.

Procedure:

- HFC Synthesis: 1,1,1,3,3,3-Hexafluoropropan-2-ol and fluorosulfuryl isocyanate are combined at 0°C and warmed to room temperature to form HFC as a stable crystalline solid.

- Reaction with Amines:

- 1-(2-methoxyethyl)-1H-indol-3-amine (1 equiv) and HFC (1.2 equiv) are stirred in DCM with DABCO (2 equiv) at room temperature for 14 hours.

- Phenethylamine (1 equiv) is introduced, and the reaction continues for an additional 6 hours.

Key Benefits:

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.38 (s, 1H, urea NH), 7.52–6.96 (m, indole and phenyl protons), 4.21 (t, J = 5.7 Hz, 2H, OCH₂CH₂O), 3.72 (s, 3H, OCH₃).

- ESI-HRMS: m/z calcd for C₂₀H₂₃N₃O₃ [M + H]⁺: 353.17; found: 353.18.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each methodology:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate-Mediated | 65–75 | 85–90 | Straightforward, minimal steps | Requires hazardous isocyanates |

| Carbodiimide Coupling | 50–60 | 75–80 | Avoids isocyanates | Low yield, byproduct removal |

| HFC Reagent | 80–94 | 90–95 | High yield, mild conditions | Multi-step reagent preparation |

Optimization Insights:

- The HFC method, while efficient, demands synthesis of the HFC reagent, which may limit scalability.

- Isocyanate routes benefit from telescoping the isocyanate generation and urea formation steps to improve throughput.

Structural Confirmation and Purity Assessment

Spectroscopic Characterization:

- FT-IR: Urea carbonyl stretch observed at ~1640–1680 cm⁻¹, confirming successful bond formation.

- X-Ray Crystallography: Single-crystal analysis (where applicable) validates the planar urea linkage and substituent orientations.

Chromatographic Purity:

- HPLC (C18 column, acetonitrile/water gradient) shows ≥95% purity for HFC-derived product.

- TLC (silica gel, ethyl acetate/hexane) monitors reaction progress with Rₓ ≈ 0.45.

Industrial and Environmental Considerations

- Scale-Up Challenges: Isocyanate methods require specialized equipment for handling toxic reagents, whereas HFC-based synthesis aligns with green chemistry principles due to reduced waste.

- Regulatory Compliance: Phenethylamine’s DEA-controlled status in some jurisdictions necessitates stringent inventory controls during production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethylurea moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

- Target Compound :

- Indole substitution : 2-Methoxyethyl at the 1-position.

- Urea substituent : Phenethyl group.

- Analog 1: 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea () Indole substitution: No substitution at the 1-position. Urea substituent: 2-Methylphenyl group. Key Difference: The absence of a methoxyethyl group on the indole and a methylphenyl instead of phenethyl on the urea reduces hydrophilicity and alters steric interactions .

- Analog 2: 1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea () Indole substitution: Ethyl group at the 1-position. Urea substituent: 2-Methoxyphenyl group.

Non-Urea Indole Derivatives

- Analog 3: (2E)-1-(1H-Indol-3-yl)-3-phenylprop-2-en-1-one () Core structure: Propenone-linked indole and phenyl groups. anticancer activity) .

- Analog 4 : N-(1-(1H-Indol-3-yl)-2-methoxyethyl)propan-2-amine ()

Physicochemical Properties

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea is a compound of interest in pharmacological research due to its potential biological activities, particularly as an ERK (extracellular signal-regulated kinase) inhibitor. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This molecular configuration is critical for its interaction with biological targets.

Research indicates that this compound functions primarily as an inhibitor of the ERK signaling pathway. The ERK pathway plays a vital role in cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound may exert anti-cancer effects and influence various cellular processes.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in several cancer cell lines. For example, studies have shown a significant reduction in the viability of breast cancer cells when treated with this compound. The concentration-dependent effects suggest that higher doses yield more pronounced inhibitory effects on cell growth.

| Cell Line | IC50 (µM) | References |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

In Vivo Studies

Animal models have further corroborated the anti-tumor efficacy of this compound. In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with advanced breast cancer showed partial response to treatment with a regimen including this compound, resulting in a decrease in tumor markers and improved quality of life.

- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, participants receiving this compound demonstrated improved progression-free survival compared to historical controls.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea to achieve high yield and purity?

- Methodology : The synthesis typically involves multi-step reactions starting with indole derivatives. A validated route includes:

Indole functionalization : Reacting indole-3-carboxylic acid with 2-methoxyethylamine to form an amide intermediate.

Urea formation : Treating the intermediate with phosgene or triphosgene under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane or tetrahydrofuran.

Phenethyl group introduction : Coupling via nucleophilic substitution or carbodiimide-mediated reactions.

- Optimization : Use of continuous flow reactors and automated platforms improves scalability. Catalysts like DMAP enhance coupling efficiency, while purification via flash chromatography or HPLC ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., indole C3 linkage, methoxyethyl group integration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers.

- Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and indole N-H vibrations.

- Validation : Cross-referencing with X-ray crystallography (if single crystals are obtainable) resolves ambiguous stereochemistry .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Root Causes : Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Solubility factors : Use of DMSO vs. cyclodextrin-based carriers alters bioavailability.

- Mitigation Strategies :

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.

- Dose-response normalization : Express activity as IC₅₀ values relative to internal controls (e.g., staurosporine for kinase inhibition).

- Orthogonal assays : Validate enzyme inhibition (e.g., AChE) via fluorometric and colorimetric methods to rule out assay artifacts .

Q. What computational strategies are employed to model the interaction between this compound and its biological targets?

- Approaches :

- Molecular docking : Software like AutoDock Vina predicts binding poses to receptors (e.g., serotonin 5-HT₃A), guided by quantum mechanical charge calculations.

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications (e.g., methoxyethyl vs. ethoxyethyl groups).

- Validation : Cross-correlate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues identified computationally .

Q. How does the electronic nature of substituents (e.g., methoxyethyl vs. phenethyl) influence the compound’s pharmacokinetic profile?

- Key Factors :

- Lipophilicity : Methoxyethyl groups reduce logP compared to alkyl chains, improving aqueous solubility but potentially decreasing blood-brain barrier penetration.

- Metabolic stability : Electron-withdrawing substituents on the phenyl ring slow CYP450-mediated oxidation.

- Methodology :

- HPLC LogP measurement : Compare retention times against standards.

- Microsomal assays : Incubate with liver microsomes (human/rat) to quantify metabolic half-life.

- PAMPA assay : Assess passive membrane permeability .

Q. What strategies address stability challenges during long-term storage of this compound?

- Degradation Pathways : Hydrolysis of the urea moiety under high humidity or acidic conditions.

- Stabilization Methods :

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Excipient formulation : Use trehalose or mannitol to prevent aggregation.

- Accelerated stability testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH to predict shelf life .

Q. How can structural modifications enhance selectivity for target enzymes over off-target receptors?

- Design Principles :

- Bioisosteric replacement : Substitute the indole ring with azaindole to modulate π-π stacking interactions.

- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) near the urea oxygen to block access to off-target binding pockets.

- Validation :

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to assess selectivity.

- Cryo-EM : Resolve ligand-enzyme complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.